Cas no 19775-48-5 (6-Oxabicyclo[3.2.1]octan-7-one,2-(acetyloxy)- 1,5-dimethyl-8-[2-[(3aR,4S,4aS,5R,8S,8aR,- 8bS,10S)-octahydro-8-methyl-5-(1-methylethyl)- 4,8,3a-[1,2,4]butanetriylcyclopent[b]- indol-8a(4aH)-yl]ethyl]-,(1R,2R,5R,8S)-)

6-Oxabicyclo[3.2.1]octan-7-one,2-(acetyloxy)- 1,5-dimethyl-8-[2-[(3aR,4S,4aS,5R,8S,8aR,- 8bS,10S)-octahydro-8-methyl-5-(1-methylethyl)- 4,8,3a-[1,2,4]butanetriylcyclopent[b]- indol-8a(4aH)-yl]ethyl]-,(1R,2R,5R,8S)- structure
19775-48-5 structure
Produktname:6-Oxabicyclo[3.2.1]octan-7-one,2-(acetyloxy)- 1,5-dimethyl-8-[2-[(3aR,4S,4aS,5R,8S,8aR,- 8bS,10S)-octahydro-8-methyl-5-(1-methylethyl)- 4,8,3a-[1,2,4]butanetriylcyclopent[b]- indol-8a(4aH)-yl]ethyl]-,(1R,2R,5R,8S)-
CAS-Nr.:19775-48-5
MF:C32H49NO4
MW:511.735769987106
CID:837630
PubChem ID:131850693

6-Oxabicyclo[3.2.1]octan-7-one,2-(acetyloxy)- 1,5-dimethyl-8-[2-[(3aR,4S,4aS,5R,8S,8aR,- 8bS,10S)-octahydro-8-methyl-5-(1-methylethyl)- 4,8,3a-[1,2,4]butanetriylcyclopent[b]- indol-8a(4aH)-yl]ethyl]-,(1R,2R,5R,8S)- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 6-Oxabicyclo[3.2.1]octan-7-one,2-(acetyloxy)- 1,5-dimethyl-8-[2-[(3aR,4S,4aS,5R,8S,8aR,- 8bS,10S)-octahydro-8-methyl-5-(1-methylethyl)- 4,8,3a-[1,2,4]butanetriylcyclopent[b]- indol-8a(4aH)-yl]ethyl]-,(1R,2R,5R,8S)-
    • (1S,2S,5S,8R)-8-{2-[(1S,2R,3S,7R,10S,13S,14R)-14-Isopropyl-1-methyl-12-azapentacyclo[8.6.0.0<sup>2,13</sup>.0<sup>3,7</sup>.0<sup>7,12</sup>]hexadec-2-yl]ethyl}-1,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]o
    • 6-Oxabicyclo[3.2.1]octan-7-one,2-(acetyloxy)- 1,5-dimethyl-8-[2-[(3aR,4S,4aS,5R,8S,8aR,- 8bS,1...
    • 6-Oxabicyclo[3.2.1]octan-7-one,2-(acetyloxy)- 1,5-dimethyl-8-[2-[(3aR,4S,4aS,5R,8S,8aR,- 8bS,10S)-octahydro-8-methyl-5-(1-met
    • 6-Oxabicyclo[3.2.1]octan-7-one,2-(acetyloxy)- 1,5-dimethyl-8-[2-[(3aR,4S,4aS,5R,8S,8aR,- 8bS,10S)-octahydro-8-methyl-5-(1-methylethyl)- 4,8,3a-[1,2,4]butanetriylcyclopent[b]- indol-8a(4aH)-yl]ethyl]-,
    • DAPHMACRINE
    • 1-((5-(p-nitrophenyl)furfurylidene)amino)hydantoinsodium
    • 1-[[[5-(4-nitrophenyl)-2-furanyl]methylene]amino]-2,4-imidazolidine-dione sodium salt
    • 1-[5-(4-nitrophenyl)-2-furfurylideneamino]imidazolidine-2,4-dione sodium salt
    • 1-{(5-{p-nitrophenyl}furfurylidene)-amino}hydantoin sodium
    • Aantrolen
    • dantorolenesodium
    • DANTRIUM
    • Dantrium(Sodiumdantrolene)
    • Dantrolene SodiuM Salt Hydrate
    • F-440
    • Sodium dantrolene
    • [ "" ]
    • 19775-48-5
    • [(1S,2S,5S,8R)-1,5-dimethyl-8-[2-[(1S,2R,3S,7R,10S,13S,14R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]ethyl]-7-oxo-6-oxabicyclo[3.2.1]octan-2-yl] acetate
    • Inchi: InChI=1S/C32H49NO4/c1-19(2)22-10-14-28(4)21-9-16-31-13-7-8-24(31)32(28,26(22)33(31)18-21)17-11-23-29(5)15-12-25(36-20(3)34)30(23,6)27(35)37-29/h19,21-26H,7-18H2,1-6H3
    • InChI-Schlüssel: HHUKBFWZEBQMEU-UHFFFAOYSA-N
    • Lächelt: CC(C)C1CCC2(C)C3CCC45CCCC4C2(CCC2C4(C)CCC(OC(C)=O)C2(C)C(=O)O4)C1N5C3 |TLB:9:8:15.11:34,17:16:8.36.35:3.4.5,1:3:8.36.35:16,THB:15:16:8.36.35:3.4.5,11:35:3.4.5:16,9:8:3.4.5:16,5:6:15.11:34,7:6:15.11:34|

Berechnete Eigenschaften

  • Genaue Masse: 511.36615904g/mol
  • Monoisotopenmasse: 511.36615904g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 5
  • Schwere Atomanzahl: 37
  • Anzahl drehbarer Bindungen: 6
  • Komplexität: 1030
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 11
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 55.8Ų
  • XLogP3: 6.734

Experimentelle Eigenschaften

  • Farbe/Form: Powder

6-Oxabicyclo[3.2.1]octan-7-one,2-(acetyloxy)- 1,5-dimethyl-8-[2-[(3aR,4S,4aS,5R,8S,8aR,- 8bS,10S)-octahydro-8-methyl-5-(1-methylethyl)- 4,8,3a-[1,2,4]butanetriylcyclopent[b]- indol-8a(4aH)-yl]ethyl]-,(1R,2R,5R,8S)- Sicherheitsinformationen

  • Lagerzustand:Speicher bei Raumtemperatur, 2-8 ℃ ist besser

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